molecular formula C5H8O2 B2354874 3,6-Dihydro-2H-pyran-3-OL CAS No. 445378-38-1

3,6-Dihydro-2H-pyran-3-OL

Cat. No. B2354874
CAS RN: 445378-38-1
M. Wt: 100.117
InChI Key: IHVWAXHWELFEAT-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyran-3-ol is a chemical compound with the molecular formula C5H8O2 . It is a type of heterocyclic compound, specifically a dihydropyran . Dihydropyran refers to two heterocyclic compounds with the formula C5H8O, one of which is 3,6-dihydro-2H-pyran .


Synthesis Analysis

The synthesis of this compound involves catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes . The reaction exhibits excellent enantioselectivity, good functional group tolerance, and wide compatibility of diverse 3,6-dihydro-2H-pyran and aldehyde components .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one oxygen atom . The average mass of the molecule is 100.116 Da and the monoisotopic mass is 100.052429 Da .


Chemical Reactions Analysis

Ethers, such as this compound, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . Ethers may react violently with strong oxidizing agents .

Scientific Research Applications

1. Synthesis of α-Substituted Derivatives

The synthesis of α-substituted 3,6-dihydro-2H-pyrans is a significant application. A study by Zhao et al. (2019) developed a metal-free oxidative C-H alkynylation and alkenylation process for 3,6-dihydro-2H-pyran skeletons, providing a wide variety of 2,4-disubstituted 3,6-dihydro-2H-pyrans for further diversification and identification of bioactive small molecules (Zhao et al., 2019).

2. Pyran and Oxazine Derivatives Synthesis

Pyrans, including 3,6-dihydro-2H-pyrans, are important in synthesizing natural compounds with biological activities. Varela and Saá (2016) discussed catalytic methodologies for constructing dihydropyran derivatives from acyclic precursors, highlighting their significant synthetic applications (Varela & Saá, 2016).

3. Stereochemical Analysis

Bartlett et al. (2014) utilized (13)C NMR axial shielding effects for assigning remote relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. This method enables the definition of relative configuration in diastereoisomeric mixtures of 3,6-dihydro-2H-pyrans (Bartlett et al., 2014).

4. Novel Synthesis Methodologies

Li et al. (2019) developed a novel synthesis methodology for constructing functionalized dihydropyrones, involving intermolecular SN2 cyclization to provide 3,6-dihydro-2H-pyran-2-ones in one step with moderate to excellent yields (Li et al., 2019).

5. Stereochemical Transfer in Synthesis

Uenishi et al. (2005) described the stereospecific synthesis of 2,6-disubstituted tetrahydropyran and 3,6-dihydro[2H]pyran via a PdII-catalyzed cyclization process. This method involves efficient stereogenic center transfer to the pyran ring (Uenishi et al., 2005).

Safety and Hazards

Safety measures for handling 3,6-Dihydro-2H-pyran-3-ol include avoiding open flames and sources of ignition, ensuring adequate ventilation, and wearing protective clothing, gloves, and eye/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Future research directions for 3,6-Dihydro-2H-pyran-3-ol could involve exploring its potential applications in the synthesis of other chemical compounds . For example, it could be used as a reactant in the synthesis of tetrahydropyranylated products from alcohols .

Mechanism of Action

Target of Action

3,6-Dihydro-2H-pyran-3-OL is a versatile compound used in organic synthesis and pharmaceutical research . It is often used as a hydroxyl protecting agent . The primary targets of this compound are the hydroxyl groups in various organic molecules, which it protects during synthesis processes .

Mode of Action

The compound interacts with its targets through a process known as alkoxyiodination . This involves the regioselective involvement of the C=C double bond in the presence of crystalline iodine and propargyl alcohol . The resulting β-iodo ethers undergo radical cyclization in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobis(isobutyronitrile) (AIBN), leading to the formation of substituted 3,6-dihydro-2H-pyrans .

Biochemical Pathways

The biochemical pathways affected by this compound involve the cyclization of propargyl β-iodoalkyl ethers . This process leads to the regioselective formation of 3,6-Dihydro-2H-pyran derivatives . The cyclization process is likely facilitated by the hydrolysis of the C–I bond due to contact with atmospheric moisture and water .

Pharmacokinetics

Its molecular weight is 100116 Da , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is the formation of substituted 3,6-dihydro-2H-pyrans . These compounds are important intermediates in organic synthesis, especially for the protection of alcoholic and phenolic hydroxy groups .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the hydrolysis of the C–I bond, a key step in the formation of 3,6-dihydro-2H-pyrans, is facilitated by atmospheric moisture and water . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.

properties

IUPAC Name

3,6-dihydro-2H-pyran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWAXHWELFEAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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